molecular formula C19H27N3O3S B2602198 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428373-44-7

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2602198
CAS RN: 1428373-44-7
M. Wt: 377.5
InChI Key: CEHKPRPBBPMZNZ-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a cyclopentyl group, a pyrazole ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several functional groups means that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Cytotoxicity and Carbonic Anhydrase Inhibition

Research has demonstrated that polymethoxylated-pyrazoline benzene sulfonamides, which share structural similarities with N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, are investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds also exhibit inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential in cancer therapy and enzyme inhibition strategies (Kucukoglu et al., 2016).

Antibacterial and Antimicrobial Activities

Sulfonamide derivatives have shown significant antibacterial and antimicrobial activities, making them valuable in the development of new antibiotics or antimicrobial agents. The synthesis of new heterocyclic compounds containing a sulfonamido moiety has led to findings of high antibacterial activities against various bacterial strains, highlighting their importance in addressing drug resistance issues (Azab et al., 2013).

Selective COX-2 Inhibition

Some derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This research is crucial for developing new anti-inflammatory drugs with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 by sulfonamide derivatives marks a significant step towards creating safer and more effective treatments for conditions such as arthritis and other inflammatory disorders (Penning et al., 1997).

Medicinal Chemistry and Drug Design

Synthesis of Novel Derivatives

The design and synthesis of novel N-arylpyrazole derivatives bearing the sulfonamide moiety have demonstrated promising cytotoxicity against various human tumor cell lines. These findings are instrumental in drug discovery and development, particularly in the search for new anticancer agents with enhanced efficacy and selectivity (Duan et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-14-18(15(2)22(3)21-14)26(23,24)20-13-19(11-5-6-12-19)16-7-9-17(25-4)10-8-16/h7-10,20H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHKPRPBBPMZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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